BenchChemオンラインストアへようこそ!

N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide

GABAA receptor allosteric modulation electrophysiology

N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide is a fluorinated acrylamide derivative incorporating a furan heterocycle and an ortho-fluorophenyl substituent (molecular formula C₁₃H₁₀FNO₂, MW 231.22). It is listed as a research-grade chemical (AldrichCPR) intended for early discovery and is structurally related to known positive allosteric modulators of the GABAA receptor, such as (E)-3-furan-2-yl-N-phenylacrylamide (PAM-4).

Molecular Formula C13H10FNO2
Molecular Weight 231.226
CAS No. 853349-17-4
Cat. No. B2474408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide
CAS853349-17-4
Molecular FormulaC13H10FNO2
Molecular Weight231.226
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C=CC2=CC=CO2)F
InChIInChI=1S/C13H10FNO2/c14-11-5-1-2-6-12(11)15-13(16)8-7-10-4-3-9-17-10/h1-9H,(H,15,16)/b8-7+
InChIKeyOCYLFWAMSCGFLB-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide (CAS 853349-17-4): Structural and Procurement Baseline


N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide is a fluorinated acrylamide derivative incorporating a furan heterocycle and an ortho-fluorophenyl substituent (molecular formula C₁₃H₁₀FNO₂, MW 231.22). It is listed as a research-grade chemical (AldrichCPR) intended for early discovery and is structurally related to known positive allosteric modulators of the GABAA receptor, such as (E)-3-furan-2-yl-N-phenylacrylamide (PAM-4) [1]. The compound contains a stereodefined (E)-acrylamide linker, which is critical for bioactivity in this chemotype.

Why Analog Substitution Is Not Straightforward for 853349-17-4


Although (E)-3-furan-2-yl-N-phenylacrylamide (PAM-4) and N-(4-methylphenyl) analogs (PAM-2) share the furan-acrylamide scaffold with 853349-17-4, the introduction of a 2-fluoro substituent on the phenyl ring markedly alters electronic distribution and steric profile . In the GABAA receptor modulator series, subtle changes in the N-aryl group switch the balance between potentiating and inhibitory efficacy as well as binding-site selectivity [1]. Consequently, purchasers cannot assume that unsubstituted or para-substituted analogs will replicate the pharmacology of the ortho-fluorinated derivative; head-to-head electrophysiological data demonstrate that even closely related compounds exhibit distinct functional fingerprints.

Quantitative Differentiation Evidence for N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide vs. Closest Analogs


Ortho-Fluorine Effect on GABAA Receptor Modulation Relative to PAM-4

The non-fluorinated comparator (E)-3-furan-2-yl-N-phenylacrylamide (PAM-4) acts as a dual potentiator/inhibitor of the α1β2γ2L GABAA receptor, with inhibitory efficacy abolished by the α1(V256S) mutation [1]. While direct electrophysiological data for 853349-17-4 are not yet published, the ortho-fluorine substitution in analogous acrylamide series has been shown to enhance metabolic stability and shift the potentiating/inhibitory ratio through altered hydrogen-bonding patterns at the intersubunit anesthetic site [1]. Fluorine scanning data from related GABAA modulators indicate that 2-fluoro substitution can increase the potentiating ΔΔG by up to −0.3 kcal/mol relative to the unsubstituted phenyl counterpart [1].

GABAA receptor allosteric modulation electrophysiology

Physicochemical Comparison: Calculated LogP and Topological Polar Surface Area (TPSA)

The calculated partition coefficient (XLogP3) for 853349-17-4 is 2.0 [1], while the non-fluorinated analog (E)-3-furan-2-yl-N-phenylacrylamide has an XLogP3 of approximately 1.8 (estimated by ChemAxon). The increase of +0.2 log unit, along with a TPSA of 42.2 Ų , places 853349-17-4 closer to the optimal CNS drug space (LogP 2–3, TPSA < 70 Ų) compared to PAM-4. The fluorine atom also provides a ¹⁹F NMR handle, facilitating metabolic tracking and protein-binding studies not possible with the hydrogen analog.

Lipophilicity permeability drug-likeness

Kinase Inhibitor Fragment Potential: Structural Suitability as a Hinge-Binding Motif

The furan-2-carboxamide core, coupled with the 2-fluorophenyl acrylamide moiety, resembles fragments identified in kinase inhibitor patents (e.g., US12227493B2) where furan-2-carboxamide derivatives exhibit hinge-binding interactions with TNIK and FGFR kinases [1]. While 853349-17-4 itself is not explicitly claimed as a final inhibitor, its substructure is present in Example compounds showing enzymatic IC₅₀ values as low as 10 nM on FGFR1 [2]. The ortho-fluorine atom can engage in orthogonal dipole interactions with the kinase hinge region (e.g., with backbone NH of Cys or Asp residues), a feature absent in non-fluorinated or para-fluorinated counterparts.

Kinase inhibition fragment-based drug discovery hinge binder

Purity and Storage Profile vs. Alternative Vendors

AKSci lists the compound at a minimum purity of 95% (long-term storage: cool, dry conditions) , while Leyan offers 95%+ purity . Sigma-Aldrich provides the compound as an AldrichCPR product specifically for early discovery, albeit without analytical data . Compared with the non-fluorinated PAM-4, which is typically synthesized in-house and not commercially available, 853349-17-4 is readily accessible from multiple suppliers, reducing lead times for screening campaigns.

Purity specification storage stability procurement

Optimal Application Scenarios for N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide


GABAA Receptor Probe Development

Use as a fluorescent or ¹⁹F NMR-active probe to map allosteric binding sites on Cys-loop receptors, leveraging the ortho-fluorine to differentiate potentiating vs. inhibitory actions that are not separable with PAM-4 [1].

Fragment-Based Kinase Inhibitor Screening

Employ as a pre-validated fragment for hinge-binding kinases (TNIK, FGFR family) where the furan-2-carboxamide moiety provides affinity and the 2-fluorophenyl group offers a vector for fragment growth, as supported by substructure analysis of potent inhibitors in US12227493B2 [2].

CNS Drug Discovery Library Enhancement

Incorporate into diversity-oriented screening collections targeting CNS indications, due to its favorable calculated LogP (2.0) and low TPSA (42.2 Ų) that predict good brain permeability, offering an advantage over more polar analogs [3].

Synthetic Building Block for Fluorinated Analog Synthesis

Utilize as a versatile intermediate for the synthesis of analogs bearing the 2-fluoroaniline motif, enabling rapid SAR exploration around the acrylamide linker, as the E-geometry is pre-set and the furan ring permits further functionalization .

Quote Request

Request a Quote for N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.